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Compound Name: Sofosbuvir impurity M

CAS No.: 2095551-10-1

Cat. No.: B560560 Get Quote

Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection, is a

nucleotide analog that functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA

polymerase.[1][2] Its chemical name is Isopropyl (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-

phosphoryl]amino] propanoate, with a molecular formula of C₂₂H₂₉FN₃O₉P.[3][4] The efficacy

and safety of such a precisely engineered therapeutic agent are contingent upon its purity. The

presence of impurities, even in trace amounts, can potentially alter the drug's therapeutic effect

or introduce toxicity. Therefore, rigorous identification, characterization, and control of

impurities are mandated by global regulatory bodies and are integral to the pharmaceutical

development process.[5]

Impurities in active pharmaceutical ingredients (APIs) like Sofosbuvir can originate from various

sources, including raw materials, intermediates, and by-products formed during the synthesis

process, or they can arise from the degradation of the drug substance over time.[1] This guide

provides a comprehensive technical overview of a specific diastereoisomeric impurity,

Sofosbuvir Impurity M, offering insights into its chemical identity, potential formation

pathways, and the analytical strategies required for its effective control.

Part 1: Chemical Structure and Physicochemical
Properties of Sofosbuvir Impurity M
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Sofosbuvir Impurity M is identified as a diastereoisomer of the parent drug, Sofosbuvir.[6]

This isomeric relationship signifies that while it shares the same molecular formula and

connectivity of atoms as Sofosbuvir, it differs in the three-dimensional arrangement at one or

more chiral centers. Such subtle stereochemical differences can have significant implications

for the molecule's biological activity and toxicological profile.

Molecular Formula and Weight
The key physicochemical properties of Sofosbuvir Impurity M are summarized in the table

below, providing a direct comparison with the active pharmaceutical ingredient, Sofosbuvir.

Property Sofosbuvir Impurity M Sofosbuvir (API)

Molecular Formula C₂₂H₃₀N₃O₁₀P C₂₂H₂₉FN₃O₉P

Molecular Weight 527.5 g/mol 529.45 g/mol

CAS Number 2095551-10-1 1190307-88-0

Description
A diastereoisomer of

Sofosbuvir.[6]

Antiviral nucleotide analog

inhibitor.

Chemical Structure
The structural identity of Sofosbuvir Impurity M can be represented by its SMILES (Simplified

Molecular-Input Line-Entry System) notation: [H][C@]1(O(NC(=O)OC(C)C)Oc2ccccc2)

[C@]1(C)O)n1ccc(=O)[nH]c1=O.[6] This notation precisely defines the stereochemistry of the

molecule. A two-dimensional representation of the chemical structure is provided below.

Sofosbuvir Impurity M

C22H30N3O10P
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Caption: Chemical structure of Sofosbuvir Impurity M.
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Part 2: Potential Formation Pathways and
Mechanistic Insights
The formation of Sofosbuvir Impurity M, being a diastereoisomer, is intrinsically linked to the

synthetic route employed for the manufacturing of Sofosbuvir. Diastereomers can arise from

reactions involving multiple chiral centers where the stereochemical control is not absolute. The

synthesis of a complex molecule like Sofosbuvir involves several stereospecific steps, and any

deviation or lack of complete stereoselectivity can lead to the formation of isomeric impurities.

[2]

Forced degradation studies, which are a regulatory requirement, provide valuable insights into

the potential degradation pathways of a drug substance under various stress conditions such

as acid and base hydrolysis, oxidation, and photolysis.[3][7][8] While these studies on

Sofosbuvir have identified several degradation products, the direct pathway leading to the

formation of Impurity M is not explicitly detailed in the public literature.[3][9] However, it is

plausible that certain reaction conditions or the presence of specific reagents during synthesis

could facilitate epimerization at one of the chiral centers, leading to the formation of this

diastereomer.

The diagram below illustrates a conceptual workflow for investigating the formation of impurities

during drug development.
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Caption: Conceptual workflow for the investigation of impurity formation.
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Part 3: Analytical Methodologies for Identification
and Quantification
Ensuring the purity of Sofosbuvir requires robust analytical methods capable of separating and

quantifying Impurity M and other related substances. Reverse-Phase High-Performance Liquid

Chromatography (RP-HPLC) is the most commonly employed technique for this purpose due to

its high resolution and sensitivity.[1][10][11]

A Self-Validating Protocol for RP-HPLC Analysis
The following protocol outlines a general, yet self-validating, approach for the determination of

Sofosbuvir and its impurities, including Impurity M. This method should be validated according

to ICH guidelines to ensure its suitability for its intended purpose.[11][12]

1. Chromatographic System and Conditions:

HPLC System: A gradient-capable HPLC system with a UV or PDA detector.

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for

separating Sofosbuvir and its impurities.[11]

Mobile Phase A: A buffered aqueous solution (e.g., 0.1% trifluoroacetic acid in water).[11]

Mobile Phase B: An organic solvent such as acetonitrile or methanol.[12]

Gradient Elution: A gradient program starting with a higher percentage of Mobile Phase A

and gradually increasing the percentage of Mobile Phase B is typically used to achieve

optimal separation of all impurities.

Flow Rate: 1.0 mL/min.[12]

Detection Wavelength: 260 nm, which is the UV maximum for Sofosbuvir.[11]

Column Temperature: Controlled at a constant temperature (e.g., 25 °C) to ensure

reproducibility.

Injection Volume: 10-20 µL.
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2. Preparation of Solutions:

Standard Solution: A solution of known concentration of Sofosbuvir reference standard is

prepared in a suitable diluent.

Impurity Standard Solution: If a reference standard for Sofosbuvir Impurity M is available, a

solution of known concentration is prepared.

Sample Solution: The Sofosbuvir drug substance or product is dissolved in the diluent to a

specified concentration.

3. System Suitability: Before sample analysis, the chromatographic system's performance is

verified by injecting the standard solution multiple times. Key system suitability parameters

include:

Tailing Factor: Should be close to 1.

Theoretical Plates: A high number indicates column efficiency.

Reproducibility (%RSD): The relative standard deviation of peak areas from replicate

injections should be low (e.g., <2%).

4. Data Analysis and Quantification: The amount of Impurity M in the sample is determined by

comparing its peak area to the peak area of the Sofosbuvir standard (using a relative response

factor if necessary) or to the peak area of an Impurity M standard. The results are typically

expressed as a percentage of the Sofosbuvir peak area.

The logical flow of this analytical protocol is visualized in the following diagram.
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RP-HPLC Analytical Workflow
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Caption: Workflow for the RP-HPLC analysis of Sofosbuvir Impurity M.
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Conclusion: Ensuring Pharmaceutical Quality
Through Rigorous Impurity Control
The comprehensive characterization and stringent control of impurities such as Sofosbuvir
Impurity M are fundamental to ensuring the safety and efficacy of Sofosbuvir. While Impurity M

is identified as a diastereoisomer, its precise biological impact and toxicological profile warrant

further investigation. The implementation of robust, validated analytical methods, such as the

RP-HPLC protocol detailed in this guide, is essential for the routine monitoring and control of

this and other impurities in both the drug substance and the final pharmaceutical product.

Through a deep understanding of the chemical nature of impurities and the application of

rigorous analytical science, the pharmaceutical industry can continue to deliver high-quality

medicines to patients worldwide.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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